molecular formula C15H13Cl2NO5S B13379452 3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid

3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13379452
M. Wt: 390.2 g/mol
InChI Key: OIKPDPCYZDKLMO-UHFFFAOYSA-N
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Description

3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by its unique chemical structure, which includes a benzoic acid moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common route includes the sulfonation of 2,5-dichloro-4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfhydryl compounds.

Scientific Research Applications

3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and ethoxy substituents, along with the sulfonamide linkage, make it a versatile compound for various applications.

Properties

Molecular Formula

C15H13Cl2NO5S

Molecular Weight

390.2 g/mol

IUPAC Name

3-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H13Cl2NO5S/c1-2-23-13-7-12(17)14(8-11(13)16)24(21,22)18-10-5-3-4-9(6-10)15(19)20/h3-8,18H,2H2,1H3,(H,19,20)

InChI Key

OIKPDPCYZDKLMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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